4-(4-Bromophenyl)-1,3-thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
4-(4-bromophenyl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2S/c11-7-3-1-6(2-4-7)8-9(10(13)14)15-5-12-8/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJRKFDUWIEMRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC=N2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which is then cyclized in the presence of an acid catalyst to yield the thiazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Substitution Reactions at the Bromophenyl Group
The 4-bromophenyl substituent enables nucleophilic aromatic substitution (NAS) and cross-coupling reactions due to the electron-withdrawing effect of the thiazole ring, which activates the bromine atom for displacement.
Example :
Reaction with pyrrolidine under copper(I)-mediated conditions yields 4-(4-pyrrolidinophenyl)-1,3-thiazole-5-carboxylic acid, a precursor for kinase inhibitors .
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety participates in typical acid-derived reactions, forming salts, esters, or amides.
Mechanistic Insight :
Activation of the carboxylic acid with thionyl chloride generates an acyl chloride, which reacts with alcohols or amines to form esters/amides .
Thiazole Ring Modifications
The thiazole ring undergoes electrophilic substitution at the 2- and 4-positions, influenced by the electron-withdrawing carboxylic acid group.
Structural Impact :
Oxidation of the thiazole’s sulfur atom to sulfone enhances hydrogen-bonding capacity, critical for target binding in enzyme inhibitors .
Decarboxylation and Ring-Opening
Under high-temperature or basic conditions, decarboxylation occurs, forming 4-(4-bromophenyl)-1,3-thiazole.
Metal Complexation
The carboxylic acid and thiazole nitrogen act as ligands for metal ions, forming coordination complexes.
Biological Activity Correlation
Structural modifications directly influence bioactivity:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 4-(4-Bromophenyl)-1,3-thiazole-5-carboxylic acid exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various microorganisms, particularly Gram-positive bacteria.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 3.91 µg/mL | 15.62 µg/mL |
| Escherichia coli | 125 µg/mL | >1000 µg/mL |
| Pseudomonas aeruginosa | No sensitivity | N/A |
| Bacillus subtilis | 62.5 µg/mL | >1000 µg/mL |
The compound's effectiveness against Staphylococcus aureus is particularly notable, where it shows significantly greater activity than the reference compound nitrofurantoin.
Anticancer Potential
The anticancer properties of this compound have also been explored. It can induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.
Case Study: Anticancer Efficacy
In vitro studies demonstrated that derivatives of thiazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of approximately 1.61 µg/mL against HepG2 (Hepatocellular carcinoma) cells, indicating potent anticancer activity .
Agricultural Applications
The compound has potential applications in agrochemicals, particularly as a pesticide or herbicide due to its biological activity against plant pathogens and pests. Its structural features may enhance its efficacy as a bioactive agent in agricultural formulations.
Material Science
This compound is utilized in the synthesis of advanced materials with unique electronic or optical properties. Its ability to interact with specific molecular targets makes it valuable for developing new materials in electronics and photonics.
Mechanism of Action
The biological activity of 4-(4-Bromophenyl)-1,3-thiazole-5-carboxylic acid is attributed to its ability to interact with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it can inhibit bacterial enzymes involved in cell wall synthesis or interact with DNA in cancer cells, leading to cell death .
Comparison with Similar Compounds
4-(4-Bromophenyl)thiazol-2-yl derivatives: These compounds share the thiazole ring and bromophenyl group but differ in the position of the carboxylic acid group.
Thiazole-based Antimicrobials: Compounds like sulfathiazole and ritonavir also contain the thiazole ring and exhibit antimicrobial properties.
Uniqueness: 4-(4-Bromophenyl)-1,3-thiazole-5-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct electronic and steric properties. This uniqueness allows it to interact with a different set of biological targets compared to other thiazole derivatives .
Biological Activity
4-(4-Bromophenyl)-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits significant potential as an antimicrobial and anticancer agent, making it a subject of extensive research. This article aims to provide a comprehensive overview of its biological activity, supported by empirical data and case studies.
Chemical Structure and Properties
The molecular structure of this compound features a bromophenyl group attached to a thiazole ring, which is crucial for its biological activity. The carboxylic acid functional group enhances its solubility and reactivity with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Antimicrobial Activity : It inhibits the growth of bacteria by interfering with essential processes such as cell wall synthesis or protein production. The thiazole moiety is known to interact with bacterial enzymes, thereby exerting its antimicrobial effects.
- Anticancer Activity : The compound induces apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. It has been shown to interact with DNA and inhibit enzymes critical for tumor growth .
Antimicrobial Activity
A study demonstrated that derivatives of thiazoles, including this compound, exhibited potent antibacterial effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The minimum inhibitory concentrations (MICs) for these compounds were significantly lower than those of standard antibiotics .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | MRSA | 8 |
| Vancomycin-resistant E. faecium | 16 | |
| Drug-resistant Candida strains | 32 |
Anticancer Activity
In vitro studies have revealed that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, the IC50 values against HepG2 liver cancer cells were reported as follows:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HepG2 | 10 |
| A-431 | 15 |
| U251 (glioblastoma) | 12 |
The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups on the phenyl ring enhances the anticancer activity of thiazole derivatives .
Case Studies
- Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and tested for their antimicrobial properties. Among these, this compound showed remarkable effectiveness against resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
- Cancer Treatment Research : In a study focusing on hepatocellular carcinoma (HepG2) cells, the compound was evaluated for its ability to induce apoptosis. Results indicated that it significantly reduced cell viability through activation of caspase pathways, highlighting its potential as an anticancer agent .
Q & A
Q. What are the standard synthetic routes for 4-(4-Bromophenyl)-1,3-thiazole-5-carboxylic acid, and how are intermediates characterized?
The synthesis typically involves cyclocondensation of 4-bromophenyl-substituted precursors with thiourea derivatives or thioamides under acidic conditions. Key intermediates, such as 4-(4-bromophenyl)thiazole derivatives, are characterized via /-NMR, IR spectroscopy, and melting point analysis. For example, analogous thiazole derivatives are validated using X-ray crystallography to confirm regioselectivity and substituent orientation .
Q. How is single-crystal X-ray diffraction employed to confirm the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond lengths, angles, and supramolecular interactions. The SHELX suite (e.g., SHELXL for refinement) is widely used to analyze crystallographic data, with parameters like -factor (<0.05) and mean (<0.005 Å) ensuring accuracy. For bromophenyl-thiazole analogs, SC-XRD reveals planar thiazole rings and bromine-induced steric effects on packing .
Q. What spectroscopic techniques are essential for purity assessment and functional group identification?
High-resolution mass spectrometry (HRMS) confirms molecular weight, while -NMR detects aromatic protons (e.g., 4-bromophenyl protons at δ 7.4–7.6 ppm). IR spectroscopy identifies carboxylic acid C=O stretches (~1700 cm) and thiazole C-S vibrations (~650 cm). Discrepancies in -NMR shifts (e.g., thiazole C-2 vs. C-4) can indicate tautomeric equilibria .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental spectroscopic data and computational (DFT) predictions?
Discrepancies often arise from solvent effects or crystal packing forces not modeled in gas-phase DFT. For example, SC-XRD data for 3-(4-bromophenyl)pyrazole derivatives show deviations in dihedral angles (±5°) from DFT-optimized geometries. Hybrid methods (e.g., PCM solvent models) or solid-state DFT (e.g., CRYSTAL17) improve alignment .
Q. What strategies optimize the synthesis of this compound for higher yields and scalability?
Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 12 hours) and improves yields (~15–20%). Catalytic additives like CuI (1–5 mol%) enhance cyclization efficiency. Post-synthetic purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. How does the bromophenyl moiety influence the compound’s pharmacological activity in enzyme inhibition studies?
The bromine atom enhances lipophilicity (logP ~2.8), improving membrane permeability. In triazole-thione analogs, bromophenyl groups exhibit π-π stacking with enzyme active sites (e.g., carbonic anhydrase IX), reducing IC values by 40–60% compared to non-halogenated analogs. Competitive binding assays (SPR or ITC) validate target engagement .
Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic centers (e.g., C-5 of the thiazole ring). Molecular docking (AutoDock Vina) models interactions with nucleophiles like amines or thiols, predicting regioselectivity. Solvent models (SMD) account for polar aprotic solvent effects on activation energy .
Q. How are crystallographic data repositories utilized to validate novel derivatives of this compound?
The Cambridge Structural Database (CSD) provides reference data for bond lengths (C-Br: 1.89–1.92 Å) and torsion angles in bromophenyl-thiazole systems. Deposition of new structures (e.g., CCDC entries) enables cross-validation of hydrogen-bonding motifs (e.g., carboxylic acid dimers) and halogen-bonding interactions .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
